3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 1008247-60-6) is a fully synthetic, 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with molecular formula C₁₉H₁₇F₃N₂O₃ and molecular weight 378.35 g/mol. The compound incorporates a 4-ethoxyphenylamino group at the 3-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position of the succinimide ring.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 1008247-60-6
Cat. No. B2571434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
CAS1008247-60-6
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3
InChIKeyCZWCTXGZRSPJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 1008247-60-6): Structural Identity and Procurement Baseline


3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 1008247-60-6) is a fully synthetic, 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with molecular formula C₁₉H₁₇F₃N₂O₃ and molecular weight 378.35 g/mol [1]. The compound incorporates a 4-ethoxyphenylamino group at the 3-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position of the succinimide ring. According to the ZINC database (ZINC41195799), the compound has a calculated logP of 3.37, a fractional sp³ character of 0.26, and no experimentally validated bioactivity has been deposited in ChEMBL as of database version 20 [1]. Despite the absence of published pharmacological data, the compound's dual-substitution architecture and computable physicochemical parameters offer a basis for meaningful differentiation from closely related pyrrolidine-2,5-dione analogs in screening library selection and medicinal chemistry campaigns.

Why Generic Pyrrolidine-2,5-dione Substitution Fails for 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione


Pyrrolidine-2,5-diones bearing either an N-aryl or a 3-anilino substituent alone are well-precedented; however, the specific combination of a 4-ethoxyphenylamino group at C-3 and a 3-(trifluoromethyl)phenyl group at N-1 within the same molecule creates a unique physicochemical and pharmacophoric profile that cannot be recapitulated by mono-substituted or regioisomeric analogs [1]. The ethoxyphenylamino substituent modulates hydrogen-bond donor capacity (1 HBD predicted), conformational flexibility, and electron density on the succinimide ring, while the trifluoromethylphenyl group simultaneously elevates lipophilicity (cLogP 3.37 vs. ~1.0–2.4 for simpler N-aryl succinimides) and resists oxidative metabolism [1][2]. Simply substituting a generic N-phenylsuccinimide or a 3-anilino-1-methyl analog would result in a different logP, different PSA, and a distinct predicted off-target profile, making them non-interchangeable in any SAR-dependent assay or screening cascade [1].

Quantitative Differentiation Evidence for 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 1008247-60-6) vs. Structural Analogs


Computed logP Differentiation: Target Compound vs. N-(3-(Trifluoromethyl)phenyl)succinimide (CAS 15386-94-4)

The target compound (ZINC41195799) exhibits a calculated logP (cLogP) of 3.37, compared to an XLogP3 of approximately 1.0–2.4 for the simpler N-(3-(trifluoromethyl)phenyl)succinimide (CAS 15386-94-4), which lacks the 3-[(4-ethoxyphenyl)amino] substituent [1][2]. This represents an increase of 0.95–2.37 log units, corresponding to a 9- to 234-fold higher octanol/water partition coefficient for the target compound, indicating significantly enhanced membrane permeability potential.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Capacity: Target Compound vs. N-Aryl Succinimide Analogs

The target compound possesses one hydrogen bond donor (the secondary aniline NH at the 3-position), whereas the simpler N-(3-(trifluoromethyl)phenyl)succinimide (CAS 15386-94-4) has zero hydrogen bond donors [1][2]. This single HBD, combined with five hydrogen bond acceptors (two carbonyl oxygens, the ethoxy oxygen, the aniline nitrogen, and the fluorine atoms of the CF₃ group), enables a more complex and directional hydrogen-bonding network, which can be critical for specific target engagement and aqueous solubility modulation.

Hydrogen bonding Solubility Pharmacophore modeling

Predicted Target Engagement Profile: SEA-Based TRPV1 Prediction for Target Compound

ZINC SEA (Similarity Ensemble Approach) analysis based on ChEMBL 20 predicts that ZINC41195799 (the target compound) has potential interaction with the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), with a reported Max Tc (Tanimoto coefficient) of 43 [1]. In contrast, the simpler analog N-(3-(trifluoromethyl)phenyl)succinimide (CAS 15386-94-4, ZINC37237032) shows no known activity and no SEA-predicted targets in ChEMBL [2]. While both compounds lack experimentally validated bioactivity, the SEA prediction for TRPV1 engagement—driven by the unique dual-substitution pharmacophore of the target compound—suggests a distinct predicted target landscape.

Target prediction TRPV1 ion channel SEA profiling

Molecular Weight and Topological Complexity Differentiation vs. Simplest N-Aryl Succinimide

The target compound (MW = 378.35 g/mol) is 55.6% larger by molecular weight than N-(3-(trifluoromethyl)phenyl)succinimide (MW = 243.18 g/mol), with 27 heavy atoms compared to 17, and 8 heteroatoms compared to 6 [1][2]. This increased molecular complexity provides a larger chemical space for generating structure–activity relationships and may occupy binding pockets that are inaccessible to the smaller, simpler analog, while still residing within the Lipinski 'Rule of Five' boundaries (MW < 500; cLogP < 5; HBD ≤ 5; HBA ≤ 10) that are commonly used as filters for oral drug-likeness [1].

Molecular complexity Library diversity Lead-likeness

Class-Level Anticonvulsant Activity Potential of 1,3-Disubstituted Pyrrolidine-2,5-diones

Multiple published studies have demonstrated that 1,3-disubstituted pyrrolidine-2,5-dione derivatives, particularly those bearing a trifluoromethylphenyl group at N-1, exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice [1][2]. For example, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (compound 9a) was identified as one of the most active compounds in a series of 3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-diones tested in these standard anticonvulsant screens [1]. The target compound shares the critical 3-trifluoromethylphenyl-pyrrolidine-2,5-dione pharmacophore with these active anticonvulsants, but substitutes the N-1 piperazine-linked side chain with a direct N-aryl group and introduces a 3-(4-ethoxyphenyl)amino substituent not present in the published series. Note: This is class-level inference; no direct pharmacological data are available for the target compound itself.

Anticonvulsant Epilepsy Pyrrolidine-2,5-dione

Regioisomeric Differentiation: 3-[(4-Ethoxyphenyl)amino] vs. 3-[[3-(Trifluoromethyl)phenyl]methylamino] Linkage

The target compound features a direct 3-[(4-ethoxyphenyl)amino] linkage where the nitrogen is directly attached to the pyrrolidine-2,5-dione core at the 3-position and to the 4-ethoxyphenyl ring. In contrast, the close analog 1-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione (CAS not available; ChemSpider ID available) contains a methylamino (-CH₂-NH-) spacer between the pyrrolidine core and the trifluoromethylphenyl ring . This structural difference alters: (i) the conformational flexibility (the methylamino linker adds an sp³ carbon with rotational freedom); (ii) the pKa of the aniline-type NH (direct attachment to the electron-withdrawing succinimide ring lowers basicity vs. the benzylamine-type nitrogen); and (iii) the overall molecular shape and electrostatic surface. The target compound also differs in the N-1 vs. C-3 substitution pattern of the ethoxyphenyl and trifluoromethylphenyl groups, which are swapped between the two compounds.

Regioisomerism Linker chemistry Conformational analysis

Optimal Research and Industrial Application Scenarios for 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 1008247-60-6)


Screening Library Diversification for Ion Channel and CNS Target Panels

Based on the compound's SEA-predicted association with TRPV1 ion channels [1] and the class-level anticonvulsant potential of its pyrrolidine-2,5-dione scaffold , this compound is best deployed as a diversity element in screening libraries targeting pain, epilepsy, or other CNS disorders. Its intermediate cLogP (3.37) and balanced HBD/HBA profile make it suitable for both cell-based and biochemical assays [1].

Medicinal Chemistry SAR Exploration Around the Pyrrolidine-2,5-dione Scaffold

The compound's unique combination of a direct 3-anilino substituent, an N-1 trifluoromethylphenyl group, and a 4-ethoxyphenyl terminus provides a structurally distinct starting point for systematic SAR studies [1]. Researchers can explore the impact of linker variation (direct NH vs. methylamino), ethoxy vs. methoxy or halogen substitution, and regioisomeric swapping of aryl groups to map pharmacophoric requirements for target engagement .

Computational Chemistry and In Silico Target Prediction Benchmarking

Because this compound currently has no experimentally validated bioactivity in ChEMBL [1], it represents a valuable 'blank slate' test case for benchmarking computational target prediction algorithms (e.g., SEA, SwissTargetPrediction, PharmMapper) and molecular docking workflows. The availability of multiple close structural analogs with varying linker types and substitution patterns enables systematic assessment of method sensitivity to subtle structural changes.

Physicochemical Property Optimization in Lead-Likeness Assessment

With a molecular weight of 378.35, cLogP of 3.37, and full compliance with Lipinski's Rule of Five, the compound occupies a favorable region of oral drug-like chemical space [1]. It can serve as a reference compound for benchmarking the physicochemical properties of more elaborate analogs and for studying the trade-offs between lipophilicity (driven by the CF₃ group) and hydrogen-bonding capacity (conferred by the anilino NH) in permeability and solubility assays.

Quote Request

Request a Quote for 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.